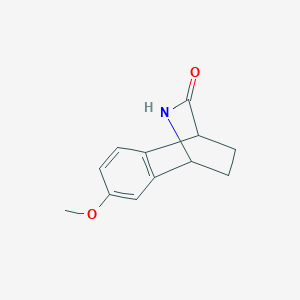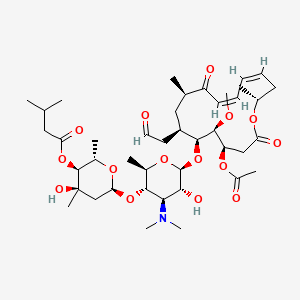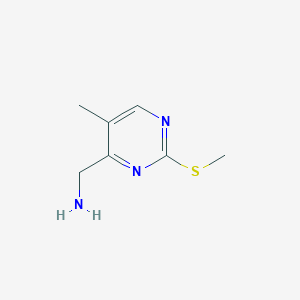
(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine: is a chemical compound with a pyrimidine ring structure It is characterized by the presence of a methyl group at the 5-position, a methylthio group at the 2-position, and a methanamine group at the 4-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent like methylthiolate.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving formaldehyde and ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylmorpholin-2-yl)methanamine: Similar in structure but with a morpholine ring instead of a pyrimidine ring.
(2-(Methylthio)pyrimidin-4-yl)methanamine: Lacks the methyl group at the 5-position.
(5-Methyl-2-(methylthio)pyrimidin-4-yl)amine: Lacks the methanamine group.
Uniqueness
(5-Methyl-2-(methylthio)pyrimidin-4-yl)methanamine is unique due to the specific combination of functional groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N3S |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
(5-methyl-2-methylsulfanylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3S/c1-5-4-9-7(11-2)10-6(5)3-8/h4H,3,8H2,1-2H3 |
Clave InChI |
QKMIZOWKBJFAKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1CN)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


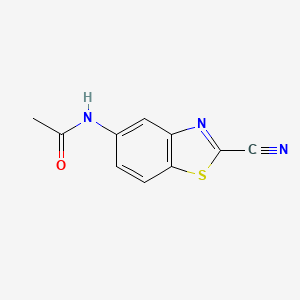
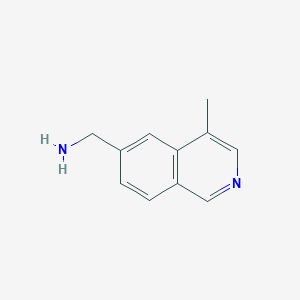
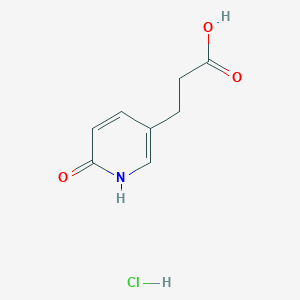
![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
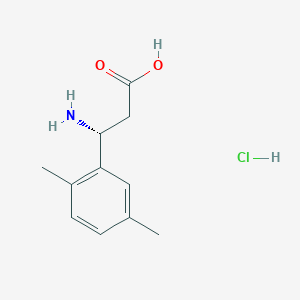

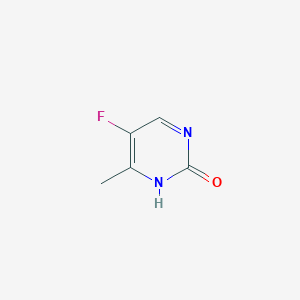
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)

